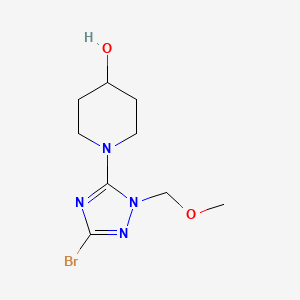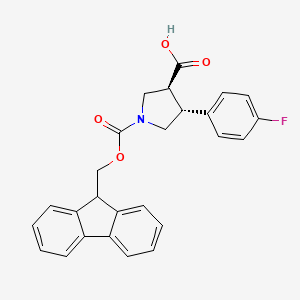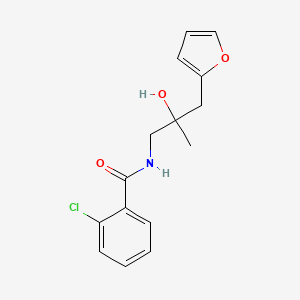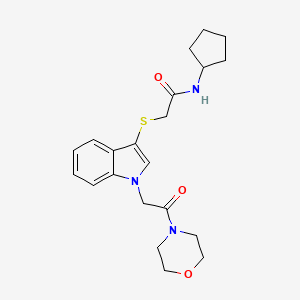
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol (hereinafter referred to as “BMTP”) is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. BMTP has been shown to possess a wide range of properties, including antifungal, antibacterial, and anti-inflammatory activities, as well as potential applications in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activities
The compound 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol has been investigated for various scientific applications. One notable study focused on the stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids. These hybrids were synthesized through a series of reactions, including a regioselective Cu(I)-catalyzed 1,3-dipolar cycloaddition with different terminal alkynes. The resulting novel 1,4-disubstituted diastereomers were then subjected to antiproliferative activity tests in vitro using four malignant human cell lines of gynecological origin. The study provided valuable insights into the potential applications of such compounds in the medical field, especially in cancer treatment (Kiss et al., 2019).
Molecular Stabilities and Anticancer Activities
Another research area involving this compound delves into its molecular stabilities, conformational analyses, and molecular docking studies, particularly focusing on its derivatives as potential EGFR inhibitors. These studies are crucial in understanding the anticancer properties of the compound. One such study investigated the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. The research highlighted the most stable states of these structures and their potential anti-cancer activity, providing a scientific basis for further exploration of these compounds in cancer treatment (Karayel, 2021).
Synthesis, Antimicrobial, and Anti-inflammatory Activities
The compound has also been studied for its synthesis, antimicrobial, and anti-inflammatory activities. A particular study reported the synthesis of N-Mannich bases and various derivatives, testing them for activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. Some compounds displayed potent antibacterial activity, and a few also showed good dose-dependent anti-inflammatory activity. These findings suggest potential therapeutic applications of these compounds in treating infections and inflammation (Al-Abdullah et al., 2014).
Anticancer Evaluation of Derivatives
Further research has been conducted on the synthesis of derivatives of this compound and their evaluation for anticancer activity. A study reported the synthesis of novel 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening for anticancer activity against a panel of 60 cell lines derived from various cancer types. The study provided valuable data on the potential of these derivatives as anticancer agents (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHRTYZYDPPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)

![(E)-2-cyano-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646256.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2646258.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)




![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)


